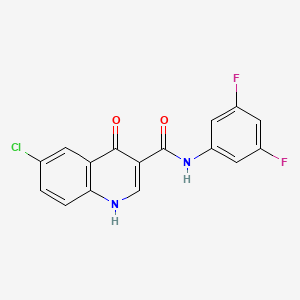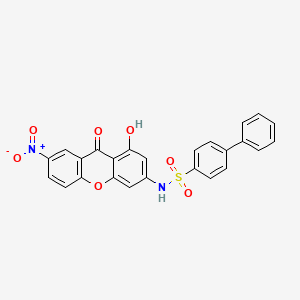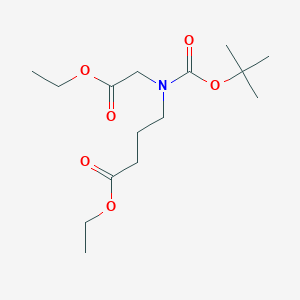
6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structure suggests that it could have interesting properties due to the presence of chloro, fluoro substituents, and the carboxamide group.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions. In the first paper, a series of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized by oxidizing the respective aldehyde with sodium chlorite and hydrogen peroxide, followed by coupling with various amines . This method could potentially be adapted for the synthesis of 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the rings can significantly influence the electronic distribution and, consequently, the chemical reactivity and biological activity of the compound. The presence of electronegative fluorine atoms and a chloro group in the compound of interest would affect its electronic properties and could be analyzed using spectroscopic methods such as NMR, as mentioned in the first paper .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The presence of a carboxamide group in the compound could make it a participant in amide bond formation reactions or hydrolysis under certain conditions. The chloro and fluoro substituents could also undergo substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like solubility, melting point, and stability are influenced by their molecular structure. The presence of halogen atoms and the hydroxy group could affect the compound's polarity, solubility in organic solvents, and hydrogen bonding capability. The second paper discusses the photoluminescence properties of hydroxyquinoline metallic derivatives, which suggests that the compound might also exhibit interesting optical properties, potentially useful in applications like OLEDs . The heavy atom effect mentioned in the second paper could also be relevant for the analysis of the compound's photophysical properties .
Applications De Recherche Scientifique
Antimicrobial Agents
Quinoline derivatives have been recognized for their potent antimicrobial properties. For example, studies on compounds such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrate significant in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that derivatives like 6-chloro-N-(3,5-difluorophenyl)-4-hydroxyquinoline-3-carboxamide could have similar applications in developing new antimicrobial agents.
Antitubercular Activity
Novel quinoline derivatives have been explored for their antitubercular potential. A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and found to exhibit promising antitubercular activity against Mycobacterium tuberculosis, indicating the potential of quinoline derivatives in tuberculosis treatment research (Marvadi et al., 2020).
Organic Light Emitting Diodes (OLEDs)
The synthesis of 8-hydroxyquinoline metallic derivatives has been investigated for their applications in OLED technology. Compounds such as (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc and (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc exhibit strong fluorescence and are considered good candidates for yellow OLEDs, suggesting the utility of quinoline derivatives in electronic applications (Huo et al., 2015).
Anticancer Research
Quinoline derivatives are also being explored for their potential anticancer properties. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives has shown promising cytotoxic activity towards various cancer cell lines, highlighting the role of quinoline compounds in developing new anticancer drugs (Funk et al., 2015).
Anti-inflammatory Properties
Research on isoquinoline carboxamide derivatives has demonstrated significant anti-inflammatory effects, which could be leveraged in developing treatments for inflammatory disorders (Torres et al., 1999).
Mécanisme D'action
Target of Action
It’s common for compounds of this nature to interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
Similar compounds often work by binding to their target, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (g proteins) and modulates the activity of downstream effectors .
Biochemical Pathways
The signaling activated by similar compounds often involves a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This plays an important role in the regulation of various cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The downstream effects of similar compounds often involve changes in cellular signaling and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
6-chloro-N-(3,5-difluorophenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-8-1-2-14-12(3-8)15(22)13(7-20-14)16(23)21-11-5-9(18)4-10(19)6-11/h1-7H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFAPXLDXNYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)



![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)
